molecular formula C18H18N4OS B5860154 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5860154
M. Wt: 338.4 g/mol
InChI Key: LGJIMFVXZRFJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea, also known as DMQX, is a chemical compound that has been extensively studied for its pharmacological properties. DMQX is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.

Mechanism of Action

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor site and prevents the activation of the receptor by glutamate. This leads to a decrease in the excitatory neurotransmission, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has several advantages for use in lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on other receptors and neurotransmitters are not well understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of epilepsy, stroke, and neurodegenerative diseases. Another area of interest is its effects on other receptors and neurotransmitters, which may provide insight into its mechanism of action. Additionally, there is interest in developing more soluble forms of this compound, which would make it easier to administer in experimental settings. Finally, there is interest in developing more selective antagonists of the ionotropic glutamate receptor, which would provide even more specific tools for studying the role of glutamate receptors in the central nervous system.

Synthesis Methods

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with 4-methoxyaniline and thiourea. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its pharmacological properties. It is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. This compound has been used in research to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(24)21-13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJIMFVXZRFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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